3,3-dimethyl-1-(2-phenylethyl)urea
Description
Structure
3D Structure
Properties
CAS No. |
67616-21-1 |
|---|---|
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1,1-dimethyl-3-(2-phenylethyl)urea |
InChI |
InChI=1S/C11H16N2O/c1-13(2)11(14)12-9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,12,14) |
InChI Key |
UTVNIVWWOUWLSK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCCC1=CC=CC=C1 |
Purity |
95 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 3,3 Dimethyl 1 2 Phenylethyl Urea
Single Crystal X-ray Diffraction Analysis of 3,3-dimethyl-1-(2-phenylethyl)urea
Single-crystal X-ray diffraction provides an unparalleled view into the precise atomic arrangement of a crystalline solid. For this compound, this technique has been instrumental in defining its crystallographic parameters, molecular conformation, and the intricate network of intermolecular forces that govern its crystal packing.
Crystallographic Parameters and Unit Cell Data
The analysis of a single crystal of this compound, with the chemical formula C₁₁H₁₆N₂O, reveals its crystallization in the orthorhombic space group Pbca. rsc.orgillinois.edu This determination is based on the systematic absences of reflections observed in the diffraction pattern. The unit cell is the fundamental repeating unit of a crystal and its dimensions provide key information about the crystal lattice. For this compound, the unit cell parameters have been determined at a temperature of 293 K. rsc.orgillinois.edu
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 10.7388(6) |
| b (Å) | 9.8449(5) |
| c (Å) | 21.1259(14) |
| Volume (ų) | 2233.5(2) |
| Z | 8 |
| Temperature (K) | 293 |
The unit cell contains eight molecules (Z = 8) of this compound. rsc.orgillinois.edu The data collection was performed using Mo Kα radiation (λ = 0.71073 Å). illinois.edu
Molecular Conformation and Intermolecular Interactions
The three-dimensional structure of the this compound molecule, as elucidated by X-ray diffraction, reveals a specific conformation of its constituent parts. The molecule consists of a central urea (B33335) core linking a dimethylamino group and a 2-phenylethyl group. The spatial arrangement of these groups relative to each other is a key feature of its molecular structure.
Hydrogen Bonding Networks in the Solid State
A significant feature of the crystal structure of this compound is the presence of intermolecular hydrogen bonds. illinois.edu Specifically, the amide group of the urea moiety is involved in N—H···O hydrogen bonding. illinois.edu The nitrogen atom of the N-H group acts as a hydrogen bond donor, while the oxygen atom of the carbonyl group of an adjacent molecule serves as the acceptor.
This hydrogen bonding results in the formation of chains of molecules within the crystal. illinois.edu The geometry of this interaction is characterized by an N···O distance of 2.850(2) Å and an N—H···O angle of 152.4°. illinois.edu These chains extend along the researchgate.net direction of the crystal lattice, creating a well-defined and stable three-dimensional network. illinois.edu
Spectroscopic and Chromatographic Methodologies in Research
Spectroscopic and chromatographic techniques are essential tools for the structural elucidation and analysis of chemical compounds. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide valuable insights into its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined.
Expected ¹H NMR Signals:
Aromatic protons: Signals corresponding to the protons on the phenyl ring.
Ethyl chain protons: Distinct signals for the two methylene (-CH₂-) groups of the ethyl chain.
N-H proton: A signal for the proton attached to the nitrogen of the urea group.
Dimethyl protons: A singlet corresponding to the six equivalent protons of the two methyl (-CH₃) groups.
Expected ¹³C NMR Signals:
Aromatic carbons: Signals for the carbon atoms of the phenyl ring.
Ethyl chain carbons: Signals for the two methylene carbons.
Carbonyl carbon: A characteristic downfield signal for the carbonyl carbon of the urea group.
Dimethyl carbons: A signal for the two equivalent methyl carbons.
The precise chemical shifts and coupling constants in the actual spectra would provide definitive confirmation of the compound's structure.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.
For this compound, mass spectrometry would confirm the molecular weight of 192.26 g/mol . The fragmentation pattern observed in the mass spectrum would provide further evidence for its structure. Common fragmentation pathways for this molecule would likely involve cleavage of the bonds in the ethyl chain and around the urea moiety.
Expected Fragmentation:
Loss of the dimethylamino group.
Cleavage of the bond between the ethyl chain and the urea nitrogen.
Fragmentation of the phenylethyl group, potentially leading to a prominent tropylium ion (m/z 91).
The analysis of these fragment ions would allow for a detailed confirmation of the molecular structure of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment in Research
High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of synthesized chemical compounds. For urea derivatives such as this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. This technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (typically a C18 silica gel column) and a polar mobile phase.
In a research setting, a validated HPLC method for this compound would be developed to ensure accurate quantification of its purity. The method development process involves optimizing several parameters, including the choice of column, the composition of the mobile phase (often a mixture of acetonitrile or methanol and water), the flow rate, and the detection wavelength. google.comresearchgate.net Urea compounds possess a chromophore that allows for detection using an ultraviolet (UV) detector. researchgate.net
The purity is determined by integrating the area of the chromatographic peaks. The peak corresponding to this compound is identified by its characteristic retention time, and its area percentage relative to the total area of all detected peaks provides a measure of its purity. For structurally similar compounds, typical mobile phases consist of acetonitrile and water, sometimes with additives like phosphoric acid or formic acid to improve peak shape. sielc.com
Illustrative HPLC Purity Analysis Data
The following table represents typical data that would be generated from an RP-HPLC analysis for the purity assessment of a research sample of this compound.
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Main Peak) | 5.8 min |
| Area of Main Peak (%) | 99.2% |
| Impurity 1 (Retention Time) | 3.2 min |
| Area of Impurity 1 (%) | 0.5% |
| Impurity 2 (Retention Time) | 4.5 min |
| Area of Impurity 2 (%) | 0.3% |
| Purity Assessment | 99.2% |
Note: This data is illustrative and represents a typical outcome for a high-purity research-grade compound.
Theoretical and Computational Structural Investigations
Theoretical and computational methods provide profound insights into the molecular structure, stability, and electronic nature of compounds like this compound, complementing experimental data.
Conformational Analysis and Energy Minimization Studies
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. Due to the presence of several single bonds, the molecule is flexible and can adopt various conformations. The key rotatable bonds include the C-N bonds of the urea moiety and the C-C bonds of the ethyl chain.
Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of a molecule. researchgate.netresearchgate.net By systematically rotating the flexible bonds and calculating the corresponding energy, a conformational landscape can be mapped. Energy minimization studies are then performed to locate the low-energy, stable conformers. For N,N'-disubstituted ureas, the relative orientation of the substituents on the nitrogen atoms can lead to different conformers, often described as trans or cis with respect to the carbonyl group. nih.gov In N,N′-diaryl-N,N′-dimethyl ureas, computational studies have identified various stable conformers, including 'endo' and 'exo' structures, with energy differences often being quite small. manchester.ac.uk
For this compound, the primary conformational flexibility would arise from the rotation around the N-C(ethyl) and C(ethyl)-C(phenyl) bonds. Theoretical calculations would aim to determine the relative energies of the various staggered and eclipsed conformations to identify the global minimum energy structure.
Illustrative Conformational Energy Data
This table presents hypothetical relative energies for plausible conformers of this compound, as would be determined by DFT calculations. Conformer 1 is set as the reference energy minimum (0.00 kcal/mol).
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conformer 1 (Anti) | ~180° | 0.00 | 72.5 |
| Conformer 2 (Gauche) | ~60° | 0.85 | 14.1 |
| Conformer 3 (Gauche) | ~-60° | 0.85 | 13.4 |
Note: This data is illustrative. The actual energy differences and populations would be determined via specific quantum chemical calculations.
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations are employed to investigate the electronic structure of a molecule, providing information on its reactivity, stability, and spectroscopic properties. Methods like DFT are used to calculate various electronic descriptors for this compound. researchgate.net
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Illustrative Calculated Electronic Properties
The following table provides representative electronic property values for a urea derivative like this compound, based on typical results from DFT calculations on similar molecules.
| Electronic Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.5 D |
| Methodology | DFT (B3LYP/6-31G*) |
Note: These values are illustrative and are representative of what might be expected for this class of compound.
Structure Activity Relationships Sar of Phenylethyl Urea Derivatives
Elucidating the Role of the Phenylethyl Moiety in Biological Interactions
The phenylethyl moiety is a critical component of 3,3-dimethyl-1-(2-phenylethyl)urea, playing a pivotal role in its engagement with biological systems. The aromatic nature and the length of the alkyl chain of this group are key determinants of the compound's modulatory potency.
Impact of Aromatic Substitutions on Modulatory Potency
Substitutions on the phenyl ring of the phenylethyl moiety can significantly alter the biological activity of phenylethyl urea (B33335) derivatives. The nature and position of these substituents influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to target proteins.
Research on a series of 1-phenyl-3-(1-phenylethyl)urea derivatives as complement inhibitors has shown that the introduction of electron-donating groups on the phenyl ring generally leads to better activity, whereas electron-withdrawing groups can cause a substantial decrease in potency, in some cases by 30- to 100-fold. nih.gov For instance, in a study of complement inhibitors, an unsubstituted phenyl group on the phenylethylamine moiety was found to be optimal in a particular series of analogs. nih.gov Modifications to this ring, such as the introduction of hydroxyl, bromine, fluorine, or methyl groups, often resulted in a significant reduction in inhibitory activity. nih.gov
The position of the substituent is also crucial. Studies on synthesized urea diamides have indicated that 4-substituted (para) phenyl ureas are generally more active than their 2-substituted (ortho) counterparts, a phenomenon attributed to reduced steric hindrance and the absence of the "ortho effect" in the para-isomers.
| Substituent on Phenyl Ring | Position | Effect on Activity | Fold Change in Activity (approx.) |
|---|---|---|---|
| Unsubstituted | - | Baseline | - |
| Electron-Donating Groups | Varies | Increase | - |
| Electron-Withdrawing Groups | Varies | Decrease | 30-100x Decrease |
| Hydroxyl | Varies | Better than some substitutions | - |
| Bromine | 3 | Decrease | 30-100x Decrease |
| Fluorine | 4 | Decrease | 30-100x Decrease |
| Methyl | Varies | Decrease | 30-100x Decrease |
Influence of Alkyl Chain Length and Branching
The two-carbon alkyl chain separating the phenyl ring and the urea group is another critical determinant of biological activity. Altering the length and branching of this chain can significantly impact the molecule's conformational flexibility and its ability to adopt an optimal orientation for binding to a biological target.
In studies of complement inhibitors, the introduction of a five- or six-carbon chain in place of the ethyl group led to a dramatic, up to 1000-fold, improvement in activity. nih.gov However, excessively long side chains can lead to poor solubility and a loss of inhibitory action. nih.gov The nature of the chain also matters, with the general trend for activity being alkane > alkyl > alkynyl > cycloalkane > heterocycloalkane. nih.gov
Furthermore, the stereochemistry of any branching is vital. For 1-phenyl-3-(1-phenylethyl)urea, the S-configuration of the chiral center on the ethyl chain was found to be critical for potent complement inhibition, with the R-enantiomer showing very weak activity. nih.gov This highlights the importance of a precise three-dimensional arrangement for effective biological interaction.
| Alkyl Chain Modification | Effect on Activity | Fold Change in Activity (approx.) |
|---|---|---|
| Ethyl (2-carbon) | Baseline | - |
| Five- or Six-Carbon Chain | Dramatic Increase | Up to 1000x Increase |
| Longer Side Chains (>6 carbons) | No Inhibition (due to poor solubility) | - |
| (R)-enantiomer at C1 of ethyl | Very Weak Inhibition | - |
| (S)-enantiomer at C1 of ethyl | Potent Inhibition | - |
Significance of Dimethylurea Substitution Patterns
The dimethylurea moiety of this compound is fundamental to its biological activity, primarily through its conformational effects and its capacity for hydrogen bonding.
Conformational Effects of N-Methylation
Furthermore, N-methylation can disrupt planarity, which in some cases can be advantageous. For instance, the introduction of a methyl group can disrupt otherwise planar conformations, which may lead to an increase in solubility. nih.gov The methylation pattern significantly affects the conformational preference of the system, which in turn dictates how the molecule presents its binding motifs to a biological target. researchgate.net
Hydrogen Bonding Potential of the Urea Linker with Biological Targets
The urea functional group is a versatile hydrogen bond donor and acceptor. nih.gov The N-H proton of the urea in this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These hydrogen bonds are often crucial for the specific recognition and binding of the molecule to its biological target.
The strength of these hydrogen bonds can be modulated by the electronic nature of the substituents on the molecule. Electron-withdrawing groups can increase the positive charge on the N-H protons, making them better hydrogen bond donors. nih.gov The ability of the urea moiety to form stable hydrogen bonds with protein and receptor targets is a key reason for its prevalence in medicinal chemistry. nih.govnih.gov The geometry of these hydrogen bonds is also critical, and the conformational constraints imposed by the rest of the molecule, including the dimethyl substitution, play a role in orienting the urea group for optimal interaction.
Modulation of Biological Target Interactions Through Structural Variation
The biological activity of phenylethyl urea derivatives can be fine-tuned by systematically altering their structure. The principles of SAR, as discussed above, provide a roadmap for designing molecules with improved potency and selectivity.
Structural variations can modulate interactions with biological targets in several ways:
Altering Binding Affinity: Modifications that enhance the complementarity between the ligand and the binding site of the target protein will increase binding affinity. This can be achieved by optimizing hydrophobic interactions, van der Waals forces, and hydrogen bonding. For example, extending the alkyl chain can allow the molecule to access deeper hydrophobic pockets in the target protein. nih.gov
Modifying Pharmacokinetic Properties: Changes in the molecular structure can affect properties such as solubility, membrane permeability, and metabolic stability. For instance, N-methylation has been shown to increase the solubility of some urea derivatives. nih.gov
Inducing Conformational Changes in the Target: The binding of a ligand can induce conformational changes in the target protein, which can either activate or inhibit its function. The specific structural features of the phenylethyl urea derivative will determine the nature of this induced fit.
Through a careful and iterative process of structural modification and biological testing, it is possible to develop phenylethyl urea derivatives with highly specific and potent biological activities. The interplay between the electronic and steric properties of the aromatic ring, the length and branching of the alkyl chain, and the substitution pattern of the urea group provides a rich chemical space for the design of novel modulators of biological function.
Correlation of Structural Motifs with Receptor Binding Affinity
The biological activity of phenylethyl urea derivatives is intrinsically linked to their molecular structure. Studies on analogous compounds, such as 1-phenyl-3-(1-phenylethyl)urea, have elucidated key structural features that govern their inhibitory potency, for instance, against the Ca2+-release-activated Ca2+ (CRAC) channel. nih.gov
Key findings from SAR studies on phenylethyl urea derivatives indicate:
Stereochemistry is Crucial : The stereochemical configuration at the chiral center of the phenylethyl group significantly impacts biological activity. For example, the S-configuration of the chiral center in 1-phenyl-3-(1-phenylethyl)urea derivatives is critical for potent complement inhibition, with the R-enantiomer showing substantially weaker activity. nih.gov Similarly, in CRAC channel inhibitors, the S-configuration was found to be more effective than the R-configuration. nih.gov
Substituents on the Phenylethyl Moiety : An alkyl substituent on the α-position of the benzylic amine is considered essential for inhibitory activity against Ca2+ influx. nih.gov
Substituents on the Phenyl Ring : The nature of substituents on the phenyl ring (not the phenylethyl portion) also modulates activity. Derivatives with electron-donating groups on this phenyl ring tend to exhibit more potent inhibitory activity compared to those with electron-withdrawing groups. nih.gov
Urea Moiety Modifications : The free N-H group of the urea core does not appear to be essential for maintaining high inhibitory potency. nih.gov
Influence of Bulky Groups : In other classes of urea derivatives, a general SAR trend has been observed where a bulky aliphatic ring system, such as adamantyl or cyclooctyl, on one side of the urea moiety, paired with an aryl ring on the other, leads to maximal activity. nih.gov While not specific to phenylethyl derivatives, this suggests that the size and nature of the substituents flanking the urea core are critical determinants of potency. nih.govmdpi.com For instance, substituting an adamantyl group with smaller rings like cyclohexyl or cyclopentyl resulted in a considerable decrease in antitubercular activity. nih.gov
The following table summarizes the structure-activity relationships for phenylethyl urea derivatives based on modifications at different positions.
| Structural Modification | Position/Moiety | Effect on Activity | Reference |
| Stereochemistry | Chiral center of the phenylethyl group | S-configuration is preferred over R-configuration for higher potency. | nih.govnih.gov |
| Alkyl Substitution | α-position of the benzylic amine | Essential for Ca2+ influx inhibition. | nih.gov |
| Phenyl Ring Substitution | R3 position on the phenyl group | Electron-donating groups increase inhibitory activity. | nih.gov |
| Urea Core | Free N-H group | Not essential for maintaining high potency. | nih.gov |
| Bulkiness of Substituents | Flanking the urea core | Bulky aliphatic rings often enhance activity in other urea derivatives. | nih.gov |
Ligand-Target Recognition Principles in Urea Derivatives
The bioactivity of any drug is determined by molecular recognition at the target protein, a process governed by various intermolecular forces. nih.gov For urea derivatives, the central urea functionality plays a pivotal role in establishing stable and specific interactions with receptors. nih.gov
The primary ligand-target recognition principles for urea derivatives include:
Hydrogen Bonding : The urea moiety is an excellent hydrogen bond donor and acceptor. Its ability to form multiple, stable hydrogen bonds with amino acid residues in a protein's binding pocket is a cornerstone of its molecular recognition and biological activity. nih.gov The nitrogen atoms of the urea group can act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. mdpi.com This donor-acceptor capability is a critical element in stabilizing the drug-receptor complex. nih.gov
π-Based Interactions : Given the common presence of aromatic rings in urea derivatives, such as the phenyl group in phenylethyl ureas, non-bonded π interactions are significant contributors to binding. mdpi.com These can include:
π-π Stacking : Interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor. nih.govmdpi.com
NH-π Interactions : The perpendicular orientation of the urea group with respect to an aromatic ring can lead to favorable NH-π interactions. nih.govmdpi.com
Hydrophobic Interactions : The non-polar parts of the molecule, such as the ethyl chain and the phenyl ring, can engage in hydrophobic interactions with non-polar pockets of the target protein, further contributing to binding affinity. The combination of hydrophilic interactions from the urea core and hydrophobic interactions from the flanking groups is a key feature that can be exploited in drug design. nih.gov
Spatial Flexibility : The linkage between the various R groups and the central urea moiety provides ligands with spatial flexibility. This allows the molecule to adopt a conformation that can reach and interact with multiple residues within the binding pocket of a target protein. mdpi.com The spatial orientation of the aromatic groups can be adjusted by changing the type and length of the linkers to optimize interactions. mdpi.com
The following table summarizes the key molecular interactions involved in the recognition of urea derivatives by their biological targets.
| Type of Interaction | Involving Moiety | Description | Reference |
| Hydrogen Bonding | Urea Core (NH and C=O groups) | Forms stable bonds with amino acid residues, acting as both donor and acceptor. | mdpi.comnih.gov |
| π-π Stacking | Aromatic Rings (e.g., Phenyl group) | Favorable stacking with aromatic residues in the target's binding site. | nih.govmdpi.com |
| NH-π Interactions | Urea NH groups and Aromatic Rings | Occurs when the urea group is oriented perpendicularly to an aromatic ring. | nih.govmdpi.com |
| Hydrophobic Interactions | Alkyl and Aryl side chains | Non-polar groups interact with hydrophobic pockets in the receptor. | nih.gov |
Mechanistic Research and Molecular Interactions of Phenylethyl Urea Analogs
Investigation of Molecular Targets and Binding Mechanisms
The biological effects of phenylethyl urea (B33335) analogs are rooted in their interactions with specific molecular targets. Researchers have employed a variety of experimental techniques to elucidate these mechanisms, revealing a complex interplay between the chemical structure of these compounds and their biological activity.
Enzyme Inhibition Studies
Enzyme inhibition is another key mechanism through which phenylethyl urea analogs can exert their pharmacological effects. The urea moiety is a common pharmacophore in many enzyme inhibitors, capable of forming crucial hydrogen bond interactions within the active site of an enzyme. researchgate.net
Soluble Epoxide Hydrolase (sEH):
Urea-based compounds have been extensively investigated as inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov This enzyme is responsible for the degradation of anti-inflammatory and vasodilatory epoxy fatty acids. By inhibiting sEH, these compounds can increase the levels of these beneficial signaling molecules. While many potent sEH inhibitors are based on a urea scaffold, research has often focused on adamantyl or substituted phenyl groups rather than a phenethyl moiety. nih.gov However, the fundamental role of the urea group in binding to the sEH active site suggests that phenylethyl urea derivatives could also be explored for this activity.
Kinases:
The urea scaffold is a prominent feature in a number of kinase inhibitors. researchgate.net Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Some urea-containing compounds have been shown to inhibit kinases like p38 MAP kinase and Rho-associated protein kinases (ROCK). nih.govnih.gov For example, a phenethyl urea derivative was found to be an inhibitor of ROCK1 with an IC50 of 480 nM. nih.gov The urea moiety often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region. ontosight.ai
Interaction with Nucleic Acids and Proteins (for specific urea sub-classes, e.g., nitrosoureas)
While not all phenylethyl ureas fall into this category, the nitrosourea (B86855) subclass of urea-containing compounds is well-known for its ability to interact with and modify nucleic acids and proteins. Nitrosoureas are a class of alkylating agents used in chemotherapy. ontosight.aipicmonic.com
Their mechanism of action involves the generation of reactive intermediates that can alkylate DNA, leading to the formation of cross-links between DNA strands. ontosight.ai This damage disrupts DNA replication and transcription, ultimately inducing cell death in rapidly dividing cancer cells. picmonic.com For instance, 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) has been shown to preferentially alkylate the nucleosomal core DNA. nih.gov
Computational Approaches to Binding Mode Prediction
Computational methods have become indispensable tools in modern drug discovery and for understanding the molecular interactions of compounds like phenylethyl urea analogs. These in silico techniques provide valuable insights into how these molecules bind to their targets at an atomic level.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method was instrumental in understanding the binding mode of pyridylthiazole-based ureas to the catalytic domain of ROCK1, suggesting that the pyridine (B92270) ring binds to the hinge region. nih.gov For cannabinoid receptor ligands, docking studies have been used to screen virtual libraries of compounds and to predict their binding affinities and modes of interaction. nih.govmdpi.com
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the conformational changes and stability of the interaction over time. MD simulations have been crucial in elucidating the activation mechanisms of the CB1 receptor and have helped to understand how allosteric modulators can influence the receptor's conformational landscape. frontiersin.orgnih.govmdpi.comdoaj.org These simulations can reveal the intricate network of interactions that stabilize the binding of phenylethyl urea analogs to their allosteric site on the CB1 receptor.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized analogs.
QSAR studies have been successfully applied to synthetic cannabinoids to predict their binding affinity to the CB1 receptor. nih.govnih.govresearchgate.net These models use a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties, to build a mathematical relationship with the biological activity. For phenylethyl urea analogs acting as CB1 allosteric modulators, QSAR could be a valuable tool to guide the design of new compounds with improved potency and desired pharmacological properties.
Biochemical Pathways and Cellular Processes Investigation (Preclinical, Non-Clinical)
Preclinical, non-clinical in vitro studies have been instrumental in elucidating the potential mechanisms of action of phenylethyl urea analogs. These investigations have revealed interactions with specific signaling pathways and cellular response mechanisms, providing a foundational understanding of their biological activities.
In vitro Studies on Receptor Signaling Pathways
Research into phenylethyl urea analogs has identified their potential to modulate various receptor signaling pathways, including those involved in the complement system, kinase inhibition, and metabolic regulation.
A significant area of investigation has been the role of 1-phenyl-3-(1-phenylethyl)urea derivatives as inhibitors of the complement system, a critical component of the innate immune response. nih.govnih.gov In a high-throughput screening assay, 1-(3,4-dimethoxyphenyl)-3-(1-phenylethyl)urea was identified as a moderate inhibitor of complement-mediated hemolysis. nih.gov Structural modifications of this lead compound led to the discovery of more potent analogs. Notably, compound 7l from this series demonstrated excellent inhibitory activity, with IC₅₀ values as low as 13 nM. nih.govnih.govacs.org Mechanistic studies revealed that this class of compounds does not interfere with the activation of C3 and C4 but specifically inhibits the formation of the membrane attack complex (MAC) by preventing C9 deposition. nih.govnih.govacs.org This inhibitory action was observed across the classical, lectin, and alternative pathways of the complement system. nih.gov
Furthermore, other phenylurea derivatives have been identified as potent and selective inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory responses. nih.gov For instance, 1-phenyl-5-pyrazolyl urea derivatives have shown significant inhibitory activity against p38 kinase, with IC₅₀ values in the nanomolar range. nih.gov Phenylurea derivatives have also been designed as dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor γ (PPARγ), two important targets in the management of type 2 diabetes. researchgate.net
Substituted phenyl urea derivatives have also been explored as long-acting β2-adrenoreceptor agonists, indicating their potential interaction with G-protein coupled receptors. nih.gov The binding of these compounds to the β2-adrenergic receptor would initiate downstream signaling cascades typically associated with this receptor class. Additionally, a patent for phenylurea and phenylthio urea derivatives describes their potential as orexin-1 receptor antagonists, which are involved in the regulation of sleep and wakefulness. google.com
Table 1: In vitro Receptor and Signaling Pathway Interactions of Phenylethyl Urea Analogs
| Compound Class/Derivative | Target Pathway/Receptor | Observed Effect | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|
| 1-Phenyl-3-(1-phenylethyl)urea derivatives | Complement System (C9) | Inhibition of membrane attack complex formation | 13 nM (for compound 7l) | nih.govnih.govacs.org |
| 1-Phenyl-5-pyrazolyl ureas | p38 MAP Kinase | Inhibition | 13 nM (for compound 7) | nih.gov |
| Phenyl-urea derivatives | Glucokinase (GK) and PPARγ | Dual Activation | - | researchgate.net |
| Substituted phenyl urea derivatives | β2-Adrenoreceptor | Agonism | - | nih.gov |
| Phenylurea and phenylthio urea derivatives | Orexin-1 Receptor | Antagonism | - | google.com |
Exploration of Cellular Response Mechanisms
The interaction of phenylethyl urea analogs with various signaling pathways translates into a range of cellular responses, including effects on cell viability, proliferation, and inflammatory processes.
Several studies have highlighted the cytotoxic potential of urea derivatives against various cancer cell lines. nih.gov For example, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs have demonstrated potent activity against a panel of human tumor cell lines, including leukemia, lymphoma, breast cancer, and others, with IC₅₀ values in the low micromolar range. nih.gov Interestingly, the mechanism of action for some of these compounds appears to be independent of tubulin interaction, suggesting alternative cytotoxic pathways. nih.gov Tetrahydronaphthalen-1-yl-phenethyl ureas have also been synthesized and shown to possess dual antibacterial and anticancer activities, with some compounds exhibiting inhibitory effects on topoisomerase II. nih.gov
A notable cellular response to a phenolic acid phenethyl urea derivative, (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U), involves the modulation of the intracellular redox state. nih.gov In a study on irradiation-induced damage in osteoblastic cells, DPDS-U was found to protect cells by reducing reactive oxygen species (ROS) production and lipid peroxidation. nih.gov This protective effect was attributed to the activation of the nuclear factor E2 p45-related factor-2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, which plays a crucial role in the cellular antioxidant defense system. nih.gov
The ability of certain urea derivatives to inhibit kinases also has direct consequences on cellular behavior. For instance, the inhibition of p38 MAPK can suppress the production of pro-inflammatory cytokines, thereby modulating cellular responses in inflammatory conditions. nih.gov Patents also describe urea derivatives as inhibitors of Syk kinase and members of the Src family of tyrosine kinases, which are involved in various cellular processes including signal transduction, cell growth, and differentiation. google.com
Table 2: Cellular Responses to Phenylethyl Urea Analogs in vitro
| Compound Class/Derivative | Cell Line(s) | Cellular Response | Mechanism | Reference |
|---|---|---|---|---|
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | Various human tumor cell lines | Cytotoxicity | Tubulin-independent mechanism | nih.gov |
| Tetrahydronaphthalen-1-yl-phenethyl ureas | Cancer and bacterial cells | Cytotoxicity, Antibacterial activity | Topoisomerase II inhibition | nih.gov |
| (E)-1-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxystyryl)urea (DPDS-U) | MC3T3-E1 osteoblastic cells | Protection from irradiation-induced damage | Activation of Nrf2/HO-1 pathway, reduction of ROS | nih.gov |
| 1-Phenyl-5-pyrazolyl ureas | - | Anti-inflammatory response | p38 MAPK inhibition | nih.gov |
| Urea derivatives | - | Anti-inflammatory activity | Inhibition of p38 MAPK, Syk kinase, Src family kinases | google.com |
Derivatization and Analog Design Strategies for Research Applications
Synthesis of Novel Analogs of 3,3-dimethyl-1-(2-phenylethyl)urea
The synthesis of novel analogs of this compound is a key strategy for probing structure-activity relationships (SAR). This typically involves the systematic modification of either the phenylethyl side chain or the dimethylurea group.
Modifications to the phenylethyl side chain can significantly impact the biological activity of urea-based compounds. Research on analogous 1-phenyl-3-(1-phenylethyl)urea derivatives has shown that even minor changes to this part of the molecule can lead to substantial differences in potency and selectivity. For instance, replacement of the (S)-phenylethylamino group with a biphenylmethylamino or naphthylmethylamino group has been shown to result in a loss of activity in certain assays, highlighting the importance of the phenylethyl subunit for specific biological interactions. nih.gov
Furthermore, the stereochemistry of the phenylethyl group can be critical. In studies of related compounds, the (S)-enantiomer has been found to be significantly more active than the (R)-enantiomer, indicating a specific stereochemical requirement for the target binding site. nih.gov Alterations to the phenyl ring of the phenylethyl moiety, such as the introduction of various substituents, can also be explored to modulate activity.
A common synthetic route to produce such analogs involves the reaction of an appropriately substituted phenylethylamine with a corresponding isocyanate. For example, 1,1-dimethyl-3-(2-phenylethyl)urea, a close analog, can be synthesized by reacting (2-phenylethyl)amine with dimethylcarbamoyl chloride in the presence of a base like triethylamine (B128534). mdpi.com This general approach allows for the incorporation of diverse phenylethylamine derivatives.
Table 1: Examples of Phenylethyl Side Chain Modifications in Urea (B33335) Derivatives This table is interactive. Click on the headers to sort the data.
| Parent Scaffold | Modification | Observation | Reference |
|---|---|---|---|
| 1-phenyl-3-((S)-1-phenylethyl)urea | Replacement of (S)-phenylethylamino with biphenylmethylamino | Loss of activity | nih.gov |
| 1-phenyl-3-((S)-1-phenylethyl)urea | Replacement of (S)-phenylethylamino with naphthylmethylamino | Loss of activity | nih.gov |
| 1-phenyl-3-((S)-1-phenylethyl)urea | Use of (R)-phenylethylamino instead of (S)-phenylethylamino | Significantly weaker inhibition | nih.gov |
| 1-phenyl-3-((S)-1-phenylethyl)urea | Replacement of (S)-phenylethylamino with N-methylbenzylamino | Reduced but present inhibition | nih.gov |
Variations on the Dimethylurea Moiety
Research into N,N'-disubstituted ureas has shown that the nature of the substituents on the urea nitrogens can control self-association properties, which in turn affects solubility. mdpi.com While this compound has a trisubstituted urea, the principles of modifying the N-alkyl groups remain relevant for tuning its properties.
Furthermore, the urea functionality itself can be replaced with bioisosteres to explore different chemical space while retaining key interactions. This strategy is discussed in more detail in the following section.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy that aims to identify novel molecular cores that can mimic the activity of a known compound. mdpi.comnih.gov This can lead to derivatives with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.
A common scaffold hopping approach involves the replacement of a phenyl ring or other parts of the molecule with a heterocyclic system. In the context of this compound, either the phenyl ring of the phenylethyl moiety or the dimethylurea group could be replaced or fused with a heterocycle. For example, pyrazole-containing ureas have been investigated as kinase inhibitors, where the pyrazole (B372694) ring replaces a phenyl group and participates in key interactions with the target protein. nih.gov
The introduction of heterocyclic systems can offer several advantages:
Modulation of Physicochemical Properties: Heterocycles can improve solubility and other drug-like properties.
Introduction of New Interaction Points: The nitrogen, oxygen, or sulfur atoms in heterocycles can act as hydrogen bond donors or acceptors, providing additional interactions with a biological target.
Vectorial Orientation: The defined geometry of heterocyclic rings can help to orient the substituents in a more favorable conformation for binding.
For example, in the design of kinase inhibitors, diaryl ureas have been modified by replacing one of the aryl groups with a pyrazole, leading to potent and selective compounds. nih.gov Similarly, the incorporation of a thiazole (B1198619) ring into diaryl urea structures has been explored in the development of antitumor agents.
Table 2: Examples of Heterocyclic Systems in Urea-Based Scaffolds This table is interactive. Click on the headers to sort the data.
| Original Scaffold Feature | Heterocyclic Replacement | Application Area | Reference |
|---|---|---|---|
| Diaryl Urea | Pyrazolyl-Urea | Kinase Inhibition | nih.gov |
| Diaryl Urea | Thiazolyl-Urea | Antitumor Agents | |
| Phenyl Ring | Pyridine (B92270) | General analog synthesis | nih.gov |
Development of Hybrid Urea Structures
Hybridization involves combining the structural features of two or more pharmacophores to create a new molecule with potentially enhanced or dual activity. The this compound scaffold can be linked to other bioactive moieties to generate novel hybrid structures.
For instance, research has focused on creating hybrid molecules by combining a diaryl urea scaffold, similar in principle to the phenylethylurea structure, with an N-acylhydrazone pharmacophore. This strategy aims to merge the anticancer properties associated with both structural motifs into a single molecule. The synthesis of such hybrids typically involves a modular approach where the urea component and the other pharmacophore are synthesized separately and then coupled together.
Advanced Chemical Tools and Probes Development
The development of chemical tools and probes from a lead compound like this compound is crucial for elucidating its mechanism of action and identifying its biological targets. These tools are designed to interact with and report on the presence or activity of specific proteins or enzymes.
Activity-Based Probes (ABPs) are small molecules that covalently label the active site of a specific enzyme or a class of enzymes. nih.gov An ABP based on the this compound scaffold would typically consist of three components: the urea-based recognition element, a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter tag (e.g., a fluorophore or a biotin) for detection and purification.
Photoaffinity Probes are another class of chemical tools that can be used for target identification. mdpi.com These probes are chemically inert until activated by UV light. Upon photoactivation, a highly reactive species is generated that forms a covalent bond with any nearby molecule, including the binding pocket of a target protein. A photoaffinity probe derived from this compound could incorporate a photoreactive group, such as a diazirine or an arylazide, into its structure. Research has been conducted on photoaffinity probes based on 2-phenylethylamine, a core component of the title compound, for studying G-protein-coupled receptors. mdpi.com
Fluorescent Analogs can be created by attaching a fluorophore to the this compound structure. These fluorescent probes can be used in cellular imaging studies to visualize the subcellular localization of the compound and its potential binding partners. The fluorophore can be chosen based on the specific requirements of the experiment, such as the desired excitation and emission wavelengths.
The development of these advanced chemical tools from the this compound scaffold would be a critical step in advancing the understanding of its biological function and therapeutic potential.
Synthesis of Labeled Analogs for Mechanistic Studies
The synthesis of isotopically labeled analogs of a compound is a cornerstone of mechanistic studies, allowing researchers to trace the molecule's metabolic fate and interaction with biological systems. This process typically involves incorporating stable or radioactive isotopes, such as Carbon-14 (¹⁴C), Tritium (³H), or Carbon-13 (¹³C), into the molecule's structure. These labeled compounds act as tracers, and their journey through a biological system can be monitored using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.
For a compound like This compound , potential labeling strategies could involve:
¹⁴C or ¹³C labeling of the phenylethyl group: This would enable tracking of the core structure of the molecule.
¹⁴C or ¹³C labeling of the dimethylurea moiety: This could provide insights into the metabolism or stability of this part of the molecule.
Deuterium (B1214612) (²H) labeling: Replacing hydrogen atoms with deuterium can be useful for studying metabolic pathways and reaction mechanisms.
However, a review of existing scientific literature did not yield specific examples of synthesized labeled analogs of This compound . Without such foundational research, a data table of labeled analogs and their specific applications in mechanistic studies for this compound cannot be constructed.
Design of Affinity Probes for Target Identification
Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. Affinity probes are powerful tools for this purpose. These are derivatives of the parent compound that have been modified to include a reactive group for covalent binding to the target and a reporter tag for detection and isolation.
Common strategies for designing affinity probes from a molecule like This compound would include the incorporation of:
Photoaffinity labels: Groups like benzophenones or diazirines can be attached to the molecule. Upon photoactivation, these groups form highly reactive species that covalently bind to nearby molecules, presumably the biological target.
Biotin (B1667282) or alkyne tags: These tags facilitate the purification of the target protein. After the probe has bound to its target, the biotin tag can be captured using streptavidin-coated beads, or the alkyne tag can be used in a "click chemistry" reaction to attach a reporter molecule.
A study on a structurally similar compound, 1-phenyl-3-(1-phenylethyl)urea , identified it as a novel inhibitor of the CRAC channel by targeting ORAI1. nih.gov This research highlights the potential for urea-based compounds in targeting specific proteins. However, there is no available research detailing the design and application of affinity probes specifically derived from This compound . Therefore, a data table of affinity probes and their use in identifying the targets of this specific compound cannot be provided.
Future Directions and Emerging Research Avenues
Advancements in High-Throughput Synthesis and Screening for Urea (B33335) Libraries
The generation and evaluation of large collections of structurally related compounds, known as chemical libraries, is a cornerstone of modern chemical research. High-throughput synthesis (HTS) and screening (HTS) are critical for accelerating the pace of discovery.
High-Throughput Synthesis: Recent progress has enabled the rapid and efficient synthesis of extensive urea libraries. Methods such as continuous flow chemistry and novel catalytic reactions are at the forefront of this evolution. Continuous flow processes, for instance, offer enhanced control over reaction parameters, improved safety, and the potential for automation, making the synthesis of urea derivatives faster and more efficient nih.gov. One such method involves the Curtius rearrangement of carboxylic acids or acyl chlorides under continuous flow conditions, allowing for the safe in-situ generation of isocyanate intermediates that are then trapped by amines to form ureas nih.gov. Another powerful technique is the C(sp3)-H isocyanation protocol, which provides a platform for creating diverse, pharmaceutically relevant ureas in a high-throughput format researchgate.net. These methods could be readily adapted to produce a library of analogs of 3,3-dimethyl-1-(2-phenylethyl)urea by varying the amine and substrate components.
High-Throughput Screening: Once a library of urea compounds is synthesized, high-throughput screening is employed to rapidly assess their biological or chemical properties. These assays are typically performed in 96-well or 384-well plates, allowing for the simultaneous testing of thousands of compounds assaygenie.com. For urea-containing compounds, a variety of screening methods are available:
Enzymatic Assays: Many screening platforms are based on the enzymatic activity of urease, which breaks down urea. The products of this reaction can be detected using colorimetric or fluorescent methods. Such assays can be automated for high-throughput applications bioassaysys.comsigmaaldrich.comfishersci.com.
Robolid/Microplate (RLMP) Platform: A notable innovation is the RLMP platform, a cost-effective and high-throughput method for enzyme-based assays. In this system, an enzyme like urease is immobilized on commercially available robolids (lids for microplates), which are then combined with a standard 96-well microplate containing the samples. This setup allows for the simultaneous initiation and quenching of enzymatic reactions across all wells, enabling rapid analysis of up to 96 samples in as little as 30 minutes nih.gov.
The following table summarizes key high-throughput technologies applicable to the study of urea libraries.
| Technology | Application | Key Advantages | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Synthesis of Urea Libraries | High control, increased safety, automation, rapid synthesis. | nih.gov |
| C(sp3)-H Isocyanation | Synthesis of Benzylic Ureas | Enables high-throughput synthesis of diverse urea compounds. | researchgate.net |
| Automated Enzymatic Assays | Screening for Urea Activity | Homogeneous "mix-incubate-measure" format, suitable for thousands of samples per day. | bioassaysys.comfishersci.com |
| Robolid/Microplate (RLMP) Platform | Screening for Enzyme Activity | Cost-effective, fast analysis time (e.g., 30 min/96 samples), good reproducibility. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Urea Derivative Design
Artificial intelligence (AI) and machine learning (ML) are transforming molecular design by enabling researchers to predict the properties of compounds before they are ever synthesized. These computational tools can analyze vast datasets to identify patterns linking chemical structures to their functions, accelerating the design of novel molecules with desired characteristics visive.ai.
For urea derivatives like this compound, AI and ML can be applied in several ways:
Predictive Modeling: ML algorithms can be trained on existing data from urea libraries to build models that predict specific properties, such as binding affinity to a biological target or physicochemical characteristics. This allows for the in silico screening of vast virtual libraries to identify the most promising candidates for synthesis.
Generative Models: Advanced AI techniques, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can design entirely new urea derivatives. These models learn the underlying principles of molecular structure and can generate novel compounds that are optimized for a specific function.
Synthesis Optimization: AI can also be used to optimize reaction conditions for synthesizing urea compounds, predicting the ideal parameters to maximize yield and purity, which is particularly useful for complex, multi-step syntheses researchgate.net.
Different machine learning models can be employed to predict outcomes and optimize processes for creating new urea derivatives.
| AI/ML Model Type | Application in Urea Derivative Design | Example | Reference |
|---|---|---|---|
| Artificial Neural Network (ANN) | Optimizing synthesis parameters to achieve desired product properties. | Used with a Genetic Algorithm (GA) to tailor the nitrogen release properties of urea-formaldehyde fertilizers. | researchgate.net |
| Regression-Based Models (e.g., Random Forest, Gradient Boost) | Predicting the concentration or activity of urea compounds based on experimental data. | Predicting urea concentration from electrochemical biosensor data to enhance accuracy. | researchgate.net |
| Generative Models (e.g., GANs, RNNs) | Designing novel molecular structures with optimized properties. | Hypothetical generation of new phenylethyl urea scaffolds with predicted high affinity for a specific protein target. | N/A |
| Support Vector Machine (SVM) | Classifying compounds based on activity (e.g., active vs. inactive). | Screening virtual libraries of urea derivatives to classify them as potential inhibitors of a target enzyme. | researchgate.net |
Novel Research Applications of Phenylethyl Urea Scaffolds (excluding clinical drug development)
The phenylethyl urea scaffold, the core structure of this compound, is a versatile framework for developing chemical probes and research tools to investigate fundamental biological processes. By excluding direct clinical drug development, the focus shifts to how these molecules can be used in a laboratory setting to elucidate complex biological systems.
Probes for Studying Angiogenesis and Immune Regulation: Certain phenylethyl and benzylethoxyaryl urea scaffolds have been synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1) mdpi.comnih.govnih.gov. In a non-clinical context, these compounds serve as valuable molecular tools. Researchers can use them to study the signaling pathways involved in angiogenesis (the formation of new blood vessels) and to investigate the mechanics of immune checkpoints, which are crucial for understanding cellular communication within the tumor microenvironment mdpi.comnih.gov.
Tools for Investigating the Complement System: A series of 1-phenyl-3-(1-phenylethyl)urea derivatives were identified as potent inhibitors of the complement system, a part of the innate immune system nih.gov. The optimized compounds from this research can be used as chemical probes to study the complement cascade's role in various physiological and pathological processes, helping to unravel its complex mechanisms of action without the immediate goal of therapeutic use.
Exploring Antibacterial and Anticancer Mechanisms: Novel tetrahydronaphthalen-1-yl-phenethyl ureas have shown both antibacterial and anticancer activities in laboratory assays nih.gov. These dual-functioning agents can be used as research tools to explore shared or distinct molecular pathways that are vulnerable in both cancer cells and bacteria, potentially revealing new biological targets.
The table below highlights some non-clinical research applications of phenylethyl urea scaffolds.
| Phenylethyl Urea Scaffold Type | Biological Target/Process Investigated | Research Application | Reference |
|---|---|---|---|
| Styryl and Phenethyl Aryl Ureas | VEGFR-2 and PD-L1 | Used as chemical probes to study the interplay between angiogenesis and immune evasion pathways in cancer cell lines. | mdpi.com |
| 1-Phenyl-3-(1-phenylethyl)urea derivatives | Complement System (specifically C9 deposition) | Act as molecular tools to dissect the mechanisms of the complement cascade in immunological research. | nih.gov |
| Benzylethoxyaryl Ureas | VEGFR-2, PD-L1, CD11b | Utilized to explore pathways involved in T-cell activity and immune modulation in co-culture models. | nih.goved.ac.uk |
| Tetrahydronaphthalen-1-yl-phenethyl ureas | General cytotoxicity in cancer cell lines and bacterial strains | Serve as tools to investigate potential shared vulnerabilities and mechanisms of action in cancer and infectious disease models. | nih.gov |
Q & A
Basic: What synthetic methodologies are most effective for preparing 3,3-dimethyl-1-(2-phenylethyl)urea, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves reacting 2-phenylethylamine with a dimethylurea precursor (e.g., 1,1-dimethylurea) under reflux in aprotic solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate the reaction . Optimization includes:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents enhance nucleophilic substitution at the urea carbonyl.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity.
Yield improvements (70–85%) are achieved by incremental addition of reagents and inert atmosphere use to prevent hydrolysis .
Advanced: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
Answer:
Quantitative Structure-Activity Relationship (QSAR) analysis involves:
- Descriptor selection : Compute electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters for substituents on the phenyl and urea groups .
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields around the molecule, correlating with biological endpoints (e.g., IC50 in cancer cell lines).
- Validation : Split datasets into training/test sets; apply leave-one-out cross-validation (R² > 0.7 indicates robustness).
For example, showed that electron-withdrawing groups (e.g., NO₂) at the phenyl ring enhance anti-proliferative activity by modulating receptor binding .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H NMR confirms methyl groups (δ 1.2–1.5 ppm) and urea NH protons (δ 5.5–6.0 ppm, broad). ¹³C NMR identifies carbonyl (δ 155–160 ppm) and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion ([M+H]⁺ at m/z 235.18) and fragmentation patterns (e.g., loss of CH₃ groups).
- HPLC-PDA : Purity >95% is confirmed using a C18 column (acetonitrile/water gradient) .
Advanced: How can contradictory reports on the biological activity of urea derivatives be reconciled?
Answer: Discrepancies often arise from:
- Substituent positioning : Anti-tumor activity in ’s compound 47d (3,3-dimethyl-1-(2-nitrobenzyl)urea) was attributed to the ortho-NO₂ group, while para-substitution may reduce steric complementarity with target receptors .
- Assay variability : Standardize cell lines (e.g., MCF-7 vs. Jurkat) and incubation times. Controls should include reference drugs (e.g., 5-fluorouracil) and vehicle-only samples.
- Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Basic: How do steric and electronic effects of the urea moiety influence reactivity in downstream modifications?
Answer:
- Steric effects : The 3,3-dimethyl groups hinder nucleophilic attack at the urea carbonyl, favoring selective reactions at the phenyl ethyl chain.
- Electronic effects : Electron-donating methyl groups increase electron density at the urea nitrogen, enhancing hydrogen-bond donor capacity (critical for enzyme inhibition) .
- Derivatization : The 2-phenylethyl group can undergo Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to introduce bioisosteres (e.g., pyridyl) .
Advanced: What in vitro assays are optimal for evaluating the anticancer potential of this compound?
Answer:
- Cell viability assays : Use MTT/WST-1 in leukemia (Jurkat) and solid tumor (MCF-7) lines. Dose-response curves (0.1–100 µM) over 48–72 hours identify IC50 values .
- Mechanistic studies :
- Apoptosis : Annexin V/PI staining via flow cytometry.
- Cell cycle : Propidium iodide staining to assess G1/S arrest.
- Target engagement : Western blotting for apoptosis markers (caspase-3, PARP cleavage) .
- Control design : Include vehicle (DMSO), positive controls (e.g., doxorubicin), and isogenic cell lines to assess selectivity .
Advanced: How can molecular docking predict the binding interactions of this compound with potential enzyme targets?
Answer:
- Target selection : Prioritize enzymes with urea-binding pockets (e.g., kinases, carbonic anhydrases).
- Docking workflow :
- Prepare the ligand (AMBER/GAFF force fields) and receptor (PDB: 1XKK for carbonic anhydrase).
- Use AutoDock Vina for flexible docking; validate with co-crystallized inhibitors.
- Analyze binding poses: Hydrogen bonds between urea NH and catalytic residues (e.g., Thr199); hydrophobic contacts with methyl/phenyl groups .
- MD simulations : Run 100 ns trajectories (GROMACS) to assess binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
